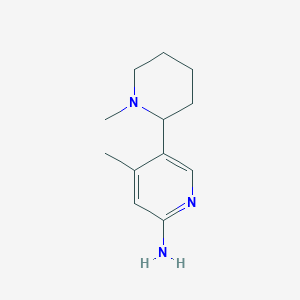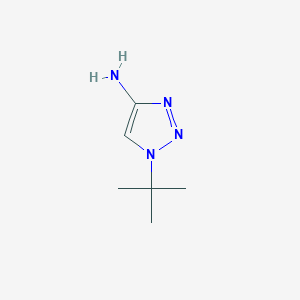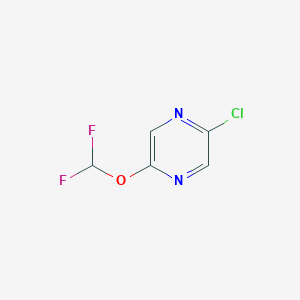
2-Chloro-5-(difluoromethoxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(difluoromethoxy)pyrazine is a heterocyclic compound characterized by its stable pyrazine core with a specific substitution pattern that enhances its chemical stability and biological activity. The chlorine atom and difluoromethoxy group impart unique physicochemical properties, making it suitable for various synthetic transformations and interactions in chemical and biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)pyrazine typically involves the reaction of sodium difluorochloroacetate with 5-chloropyrazine-2-alcohol in the presence of a catalyst and a mixed solvent under nitrogen protection. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 2-Chloro-5-(difluoromethoxy)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazines, while oxidation reactions can produce pyrazine oxides .
科学的研究の応用
2-Chloro-5-(difluoromethoxy)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s unique substitution pattern makes it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 2-Chloro-5-(difluoromethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and difluoromethoxy group enhance its binding affinity to target proteins, facilitating the modulation of biological activities. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes such as proliferation and apoptosis .
類似化合物との比較
2-Chloropyrazine: Lacks the difluoromethoxy group, resulting in different physicochemical properties and reactivity.
5-(Difluoromethoxy)pyrazine: Lacks the chlorine atom, leading to variations in its chemical behavior and biological activity.
2-Chloro-3-(difluoromethoxy)pyridine: A structurally similar compound with a pyridine ring instead of a pyrazine ring, exhibiting distinct properties and applications.
Uniqueness: 2-Chloro-5-(difluoromethoxy)pyrazine is unique due to its specific substitution pattern, which imparts enhanced chemical stability and biological activity. The presence of both chlorine and difluoromethoxy groups allows for versatile synthetic transformations and interactions, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C5H3ClF2N2O |
|---|---|
分子量 |
180.54 g/mol |
IUPAC名 |
2-chloro-5-(difluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H |
InChIキー |
PCPLFPAASKFVDL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


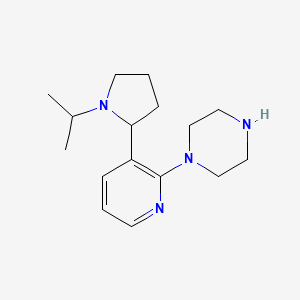
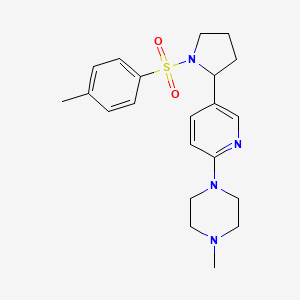

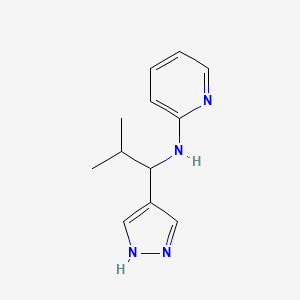
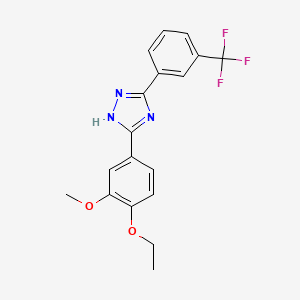
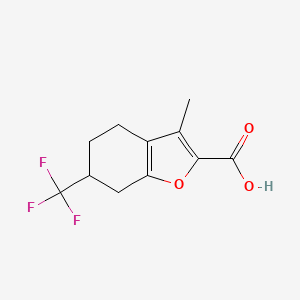
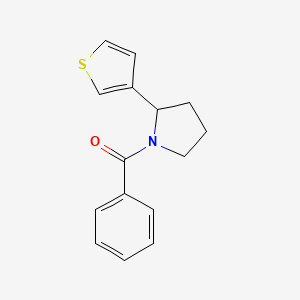

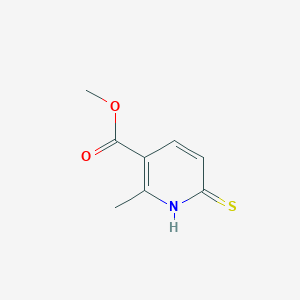
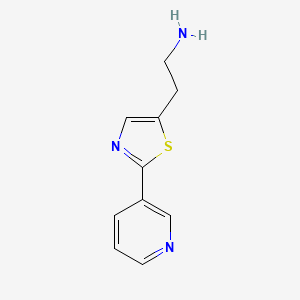
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
